Product packaging for CARBOMER 954(Cat. No.:CAS No. 134499-37-9)

CARBOMER 954

Cat. No.: B1178995
CAS No.: 134499-37-9
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Description

CARBOMER 954 is a synthetic, high molecular weight polymer of acrylic acid, cross-linked to provide specific rheological properties ideal for research and development applications . It is characterized as a white, loose powder with a slight odor and is part of the traditional series of carbomers . Applications and Research Value: In industrial and pharmaceutical research, this compound is valued for its suspension stability and high heat resistance . Its primary functions include acting as an efficient thickener, a stabilizer for suspensions and oil-in-water emulsions, and a modifier to control the flow and texture of formulations . These properties make it a compound of interest for developing a range of products, from topical gels and creams to ointments and lotions . Mechanism of Action: When neutralized and dispersed in water, the carbon-carbon backbone of the polymer uncoils and swells, absorbing water and increasing the viscosity of the solution through the formation of a three-dimensional network . This mechanism allows it to effectively suspend insoluble solids, control the release of active ingredients, and prevent the separation of oil and liquid phases in emulsions . Important Note for Researchers: This product is supplied For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any personal use. Researchers should note that traditional carbomers like the 954 grade were historically polymerized in benzene solvent, and should therefore be handled with appropriate safety precautions considering potential residual solvent impurities .

Properties

CAS No.

134499-37-9

Molecular Formula

C9H9N3O3

Synonyms

CARBOMER 954

Origin of Product

United States

Polymer Chemistry and Structural Dynamics of Carbomer 954

Molecular Architecture and Crosslinking Analysis

The fundamental characteristics of Carbomer 954 are defined by its polymeric backbone and the strategic introduction of crosslinks.

Polyacrylic Acid Backbone and Crosslinker Chemistry

The primary structure of this compound consists of a high molecular weight polyacrylic acid (PAA) backbone. Polyacrylic acid is formed by the polymerization of acrylic acid monomers (CH₂=CHCOOH) nih.govwikipedia.orgwikipedia.org. This backbone is characterized by repeating units of acrylic acid, each containing a carboxyl group (-COOH) vulcanchem.comcamachem.com. These carboxyl groups are central to the polymer's properties, particularly its interaction with water and its response to changes in pH.

To create the three-dimensional network structure characteristic of this compound, the linear polyacrylic acid chains are crosslinked with polyfunctional compounds vulcanchem.comguidechem.comcosmeticsandtoiletries.com. Common crosslinkers used in the synthesis of carbomers, including this compound, are allyl ethers of polyalcohols vulcanchem.comguidechem.comcosmeticsandtoiletries.com. Specifically, allyl ethers of pentaerythritol (B129877) and allyl sucrose (B13894) are frequently employed guidechem.comcosmeticsandtoiletries.comontosight.aiiajps.comhlextract.com. These crosslinkers copolymerize with the acrylic acid monomers during the polymerization process, forming bridges between different PAA chains cosmeticsandtoiletries.com. This crosslinking prevents the polymer chains from dissolving completely in water, instead leading to the formation of a swellable network or microgel cosmeticsandtoiletries.com.

The synthesis of carbomers typically involves free radical precipitation polymerization in organic solvents cosmeticsandtoiletries.com. As the polymerization and crosslinking occur, the resulting crosslinked polymer precipitates from the solvent, forming a slurry of carbomer particles cosmeticsandtoiletries.com. These particles, often referred to as microgels, are the fundamental structural units of this compound in dispersed systems cosmeticsandtoiletries.compharmaexcipients.comresearchgate.net.

Influence of Crosslink Density on Polymer Behavior

The density of crosslinks within the polyacrylic acid network is a critical factor that dictates the polymer's behavior, particularly its swelling capacity and rheological properties. A higher crosslink density results in a more rigid network structure with less flexibility for chain movement and expansion. Conversely, a lower crosslink density allows for greater chain mobility and a more extensible network.

The degree of crosslinking directly impacts the extent to which the polymer can swell in a suitable solvent. In lightly crosslinked polymers like this compound, the network can absorb significant amounts of water, leading to substantial swelling wikipedia.orgcosmeticsandtoiletries.com. However, the presence of crosslinks limits the ultimate swelling capacity compared to a linear, non-crosslinked polymer of similar molecular weight, which would eventually dissolve cosmeticsandtoiletries.com.

The crosslink density also plays a crucial role in determining the rheological profile of the resulting gel or dispersion. Polymers with different crosslink densities exhibit distinct flow properties. For instance, less crosslinked carbomers may become space-filling at lower concentrations compared to more crosslinked grades iajps.com. Rheological tests can be used to determine the crosslink density based on the observed flow characteristics iajps.com. The crosslinking contributes to the yield-stress fluid behavior observed in Carbomer microgels pharmaexcipients.comresearchgate.net.

Mechanistic Understanding of Swelling and Chain Expansion

The notable swelling behavior of this compound in aqueous environments is a complex process driven by several interconnected mechanisms.

Hydration and Coil-to-Globule Transitions

In an aqueous medium, the hydrophilic nature of the polyacrylic acid backbone facilitates hydration. Water molecules interact with the polymer chains, particularly the numerous carboxyl groups vulcanchem.com. In its dry state or at low pH, the polymer chains exist in a relatively coiled or globular conformation. Upon contact with water, the polymer begins to hydrate (B1144303), and the chains start to relax and expand. This initial hydration is a prerequisite for the more dramatic swelling that occurs upon neutralization.

While the term "coil-to-globule transition" is often associated with changes in solvent quality or temperature in linear polymers, in the context of crosslinked networks like this compound, hydration initiates a transition from a more compact state to a more expanded state within the constraints of the crosslinks. The absorption of water leads to an increase in the polymer's volume as water molecules penetrate the network structure.

Electrostatic Repulsion upon Carboxyl Ionization

The most significant driving force for the extensive swelling and chain expansion of this compound is the ionization of its carboxyl groups vulcanchem.comiajps.comnih.gov. Polyacrylic acid is a weak anionic polyelectrolyte, meaning its carboxyl groups can donate protons depending on the surrounding pH wikipedia.org. In acidic conditions (low pH), the carboxyl groups are largely protonated (-COOH) and remain relatively non-ionized. However, as the pH of the solution is increased, typically through the addition of a base (neutralization), the carboxyl groups deprotonate to form negatively charged carboxylate ions (-COO⁻) vulcanchem.comiajps.comnih.gov.

This ionization results in the accumulation of negative charges along the polymer backbone vulcanchem.comiajps.comnih.gov. The mutual electrostatic repulsion between these adjacent negative charges causes the polymer chains to দেশstretch and uncoil vulcanchem.comiajps.comnih.govsci-hub.se. This electrostatic repulsion is a powerful force that drives the expansion of the polymer network, leading to a significant increase in the volume of the microgel particles vulcanchem.comiajps.comnih.gov. The degree of ionization, and thus the magnitude of electrostatic repulsion, is highly dependent on the pH of the medium wikipedia.orgnih.gov. At higher pH values, more carboxyl groups are ionized, leading to greater electrostatic repulsion and consequently more extensive swelling and increased viscosity vulcanchem.comnih.gov.

Osmotic Pressure Dynamics in Microgel Systems

The swelling of this compound microgels is also influenced by osmotic pressure dynamics. When the carboxyl groups are ionized, counterions (positively charged ions from the neutralizing agent, such as Na⁺ from NaOH) are present in the vicinity of the negatively charged polymer backbone to maintain electroneutrality ndsu.edu. The concentration of these mobile counterions is higher inside the polymer network than in the external solution, particularly before complete equilibrium is reached or in the presence of low external salt concentrations.

This difference in ion concentration creates an osmotic pressure gradient across the boundary of the microgel particle pharmaexcipients.comresearchgate.netndsu.edu. Water molecules are drawn into the network from the surrounding solution to equalize the osmotic pressure, contributing to the swelling phenomenon ndsu.edu. This ionic osmotic pressure, arising from the mobile counterions, acts as an internal pressure that expands the polymer network ndsu.edunih.gov.

The swelling equilibrium of a charged gel is considered to be determined by the balance between this ionic osmotic pressure (and the osmotic pressure of mixing) and the elastic retraction force of the crosslinked polymer network nih.gov. As the network swells, the polymer chains are stretched, generating an elastic force that opposes further expansion nih.gov. The equilibrium swelling degree is reached when the outward pressure (primarily from electrostatic repulsion and osmotic effects) is balanced by the inward elastic retraction force of the crosslinked network nih.gov.

Research findings highlight the interplay of these forces. Studies on charged gels have experimentally verified the balance between elastic pressure and ionic osmotic pressure at swelling equilibrium nih.gov. The swelling increases with increasing polymer charge (degree of ionization) and decreases with increasing concentration of salt in the external solution, which reduces the osmotic pressure gradient ndsu.edu.

Illustrative Data (Conceptual based on literature):

While specific quantitative data for this compound across all these mechanisms in a single source is limited by the search results, the principles can be illustrated conceptually based on the described relationships.

Table 1: Conceptual Influence of pH on this compound Swelling and Viscosity

pH RangeCarboxyl IonizationElectrostatic RepulsionSwelling DegreeRelative Viscosity
Acidic (Low)LowLowLowLow
NeutralizingIncreasingIncreasingIncreasingIncreasing
Neutral/AlkalineHighHighHighHigh

Table 2: Conceptual Influence of Crosslink Density on Swelling Capacity

Crosslink DensityNetwork RigidityChain MobilityMaximum Swelling Capacity
LowLowerHigherHigher
HighHigherLowerLower

These mechanisms collectively explain the ability of this compound to absorb large quantities of water and form highly viscous gels, making it a valuable polymer in various applications where rheology control is essential.

Gelation Phenomenology and Network Formation

The gelation of this compound is primarily driven by its hydrophilic nature and the presence of carboxyl groups along the polymer chains. In its dry state, this compound is a lightweight, white powder. vulcanchem.com When dispersed in water, it begins to hydrate and swell. vulcanchem.comtaylorandfrancis.com The transformation into a clear gel with notable thickening properties occurs upon subsequent neutralization with an alkaline substance. vulcanchem.com This neutralization process is a critical step in activating the gelling effect. quadroliquids.com

The primary thickening mechanism involves the ionization of the carboxyl groups when neutralized by bases such as sodium hydroxide, potassium hydroxide, or triethanolamine. vulcanchem.comquadroliquids.com This ionization results in mutual electrostatic repulsion between the negative charges along the polymer backbone. vulcanchem.comiajps.com This repulsion causes the molecular chains to uncoil and stretch significantly, expanding their volume considerably and thereby increasing the viscosity of the solution. vulcanchem.comiajps.com Optimal gel structure typically develops within a specific pH range, often cited around pH 6.5-7.5, with maximum clarity and viscosity achieved around pH 7.0. vulcanchem.com

A secondary mechanism contributing to thickening involves hydrogen bonding. As a carboxyl donor, this compound can form hydrogen bonds with hydroxyl groups present in other formulation components, such as nonionic surfactants and polyols. vulcanchem.com This interaction further contributes to the thickening effect and influences the rheological properties of the final product. vulcanchem.com

Three-Dimensional Polymeric Network Development

The gelation of this compound results in the development of a three-dimensional polymeric network. In the dry powder form, the polymer chains are highly coiled. iajps.com Upon dispersion in water, the cross-linked structure begins to uncoil. iajps.com The extended structure of the polymer network is obtained in the presence of a base, where the ionization of carboxyl groups leads to electrostatic repulsion along the polymer backbone. iajps.com This repulsion causes the molecule to completely uncoil into an extended structure. iajps.com

The crosslinking of the polyacrylic acid chains with allyl ethers creates this three-dimensional network capable of expanding significantly in appropriate media. vulcanchem.com This network structure is responsible for the gel's stability and its ability to suspend insoluble solids. ulprospector.com The extent of crosslinking and the molecular weight of the polymer chains influence the rheological properties of the resulting gel. iajps.comresearchgate.net

Data on the effect of pH on gel firmness and 3D network formation highlight the relationship between neutralization and structural development. As the pH increases within a specific range (e.g., 5.5 to 6.6), the firmness of the gel increases. This is explained by the formation of a more extensive 3D network of thickener molecules and strengthening of the bonds between them during neutralization (cohesion). researchgate.net

Here is a conceptual representation of the effect of pH on gel firmness based on research findings:

pH RangeGel FirmnessNetwork Formation
Lower pHLowerCoiled/Partially Uncoiled Chains
Increasing pH (within optimal range)IncreasingUncoiling and Expansion of 3D Network
Optimal pH Range (e.g., 6.5-7.5)HighFully Expanded and Stable 3D Network

Note: This table represents a general trend based on the described mechanism and research findings vulcanchem.comresearchgate.net. Specific values would depend on this compound concentration and other formulation components.

Role of Temporary and Reversible Interchain Entanglements

In addition to the permanent crosslinks formed by allyl ethers, temporary and reversible interchain entanglements play a significant role in the rheological properties and network structure of this compound gels. The presence of high molecular weight polyacrylate branched chains creates these interchain entanglements. iajps.com These entanglements contribute to the gel's yield stress nature, preventing flow at low shear stresses. iajps.com

While permanent crosslinks provide the foundational structure of the 3D network, temporary entanglements contribute to the viscoelastic properties of the gel. These entanglements can form and break under stress, allowing for some degree of chain movement and contributing to the gel's flow behavior under different shear rates. The rheological properties, such as yield stress and elasticity, are influenced by the type and extent of crosslinking, as well as the density of the medium and the swelling of the polymer molecules. iajps.com

The interplay between permanent crosslinks and temporary entanglements allows this compound gels to exhibit complex rheological behavior, including shear-thinning properties, where viscosity decreases under increasing shear stress. This behavior is advantageous in many applications, allowing the gel to be easily spread or dispensed and then recover its structure.

Rheological Characterization and Predictive Modeling of Carbomer 954 Systems

Viscoelastic Behavior Analysis

Carbomer 954 gels exhibit viscoelastic behavior, meaning they possess characteristics of both viscous liquids and elastic solids. ijlret.comresearchgate.netnih.gov This duality is evident in their response to applied stress and strain. Oscillatory, steady, and transient shear measurements are commonly performed to analyze these properties. researchgate.net

Yield Stress and Elastic Modulus Determination

A significant characteristic of this compound dispersions is the presence of a yield stress. iajps.comresearchgate.netnordicrheologysociety.orgresearchgate.netcore.ac.uklubrizol.com Yield stress is the minimum amount of shear stress required to initiate flow in the material. lubrizol.com Below this stress, the material behaves more like a solid, resisting deformation. lubrizol.com The yield stress in Carbomer dispersions is attributed to the formation of a three-dimensional network structure by the cross-linked polymer chains, particularly after neutralization and swelling. vulcanchem.comnordicrheologysociety.orgresearchgate.netmdpi.com This network creates interchain entanglements that prevent flow at low shear stresses. iajps.commdpi.com

Studies have shown that yield stress exists even in low concentration, low pH Carbomer samples and increases drastically upon reaching a certain pH, typically around 4. core.ac.uk However, the yield stress can decrease if the pH is increased further beyond an optimal range. core.ac.uk The elastic modulus, another indicator of the solid-like behavior, also shows a maximum at intermediate pH values. core.ac.uk Substantial yield strength is required to break the microgel network of Carbomer gels. researchgate.net

Data on yield stress can be determined from stress sweep experiments. researchgate.net For instance, studies on Carbopol Ultrez 30 (a type of carbomer) at different concentrations and pH levels have shown that both factors significantly affect the yield stress. pan.pl

Shear-Thinning (Pseudoplastic) Flow Behavior

This compound dispersions typically exhibit shear-thinning, also known as pseudoplastic flow behavior. nih.govnordicrheologysociety.orgresearchgate.netlubrizol.comlongdom.org This means that their apparent viscosity decreases with increasing shear rate. nordicrheologysociety.orgresearchgate.netlubrizol.comlongdom.org This behavior is advantageous in many applications, as it allows the product to be easily spread or pumped under shear (e.g., applying a gel) but regain viscosity when the shear is removed, providing stability and preventing settling of suspended particles. lubrizol.com

The shear-thinning behavior is attributed to the alignment of the swollen polymer molecules in the direction of shear. nordicrheologysociety.orglongdom.org At rest or low shear, the entangled network structure impedes flow. iajps.commdpi.comunits.it As shear rate increases, these entanglements are disrupted, and the polymer chains become oriented, reducing resistance to flow and thus decreasing viscosity. nordicrheologysociety.orglongdom.orgunits.it

Flow curves, plotting shear stress against shear rate, are used to characterize this behavior. researchgate.net These curves often show a non-Newtonian flow regime, with the absence of a low shear rate plateau indicating longer relaxation times. researchgate.net The Herschel-Bulkley model is frequently used to describe the viscoplastic steady-state behavior of Carbomer dispersions, accommodating both yield stress and power-law shear-thinning behavior. mdpi.compan.pl

Factors Governing Rheological Properties

The rheological properties of this compound systems are highly sensitive to several formulation parameters. Understanding the impact of these factors is essential for controlling the desired viscosity, yield stress, and flow behavior.

Impact of Polymer Concentration and Crosslink Density

Polymer concentration has a significant impact on the rheological properties of this compound dispersions. Increasing the concentration of Carbomer generally leads to an increase in viscosity and yield stress. nordicrheologysociety.orgresearchgate.netcore.ac.ukpan.pllubrizol.com At low concentrations (e.g., below 0.45 wt%), Carbomer dispersions may behave as Newtonian fluids, but at or above a certain concentration threshold, they exhibit shear-thinning and yield stress characteristics. nordicrheologysociety.orgresearchgate.net Higher concentrations result in a more robust network structure due to increased chain entanglements and interactions. iajps.commdpi.com

The crosslink density of the carbomer polymer also plays a crucial role in determining its rheological profile. iajps.comlubrizol.com this compound is a cross-linked polyacrylic acid polymer. vulcanchem.comiajps.com The extent of crosslinking affects the swelling capacity and the rigidity of the polymer network. iajps.comlubrizol.com Higher crosslink densities generally lead to less swelling and can require higher concentrations to achieve similar viscosities compared to less crosslinked polymers. lubrizol.com Studies comparing different carbomer grades have shown that lightly crosslinked polymers can be more efficient in controlling properties like drug release, which is influenced by the gel structure, than highly crosslinked, more viscous grades. lubrizol.com The crosslink density influences where the polymer dispersion lies on the spectrum between entangled linear polymers and noninteracting hard spheres. iajps.com

pH-Dependent Rheological Modulations

The pH of the dispersion medium is one of the most critical factors influencing the rheological properties of this compound. vulcanchem.comijlret.comnih.govcore.ac.uklubrizol.comcapes.gov.brgoogle.com.nanih.govresearchgate.netmdpi.com Carbomer polymers contain carboxyl groups that are acidic. vulcanchem.comijlret.comnordicrheologysociety.org In unneutralized, acidic solutions (low pH), these groups are largely protonated, and the polymer chains remain coiled, resulting in low viscosity. ijlret.comlongdom.orglubrizol.com

Upon neutralization with an alkaline substance, the carboxyl groups become ionized, carrying negative charges. vulcanchem.comnordicrheologysociety.org The mutual electrostatic repulsion between these negative charges causes the polymer chains to uncoil and expand significantly, forming a swollen, three-dimensional network or microgel structure. vulcanchem.comijlret.comnih.govnordicrheologysociety.orgmdpi.compan.plresearchgate.net This expansion and network formation lead to a dramatic increase in viscosity and the development of yield stress. vulcanchem.comnih.govcore.ac.uklubrizol.comresearchgate.netmdpi.com

Optimal gel structure, maximum clarity, and viscosity are typically achieved within a specific pH range, often cited as pH 6.0-7.5, with maximum viscosity around pH 7.0. vulcanchem.comlubrizol.com As pH increases within this range, the degree of ionization and chain expansion increases, leading to higher viscosity and yield stress. nih.govpan.plresearchgate.netmdpi.com However, at very high pH values (e.g., above 9.0), the viscosity may start to decrease due to the presence of excess electrolytes, which can shield the negative charges and reduce electrostatic repulsion, leading to a slight deswelling of the polymer network. core.ac.uklubrizol.com

Research findings indicate a complex relationship between pH and rheological properties, with yield stress and elastic modulus showing dramatic increases at low pH followed by peaks at intermediate pH values. core.ac.uk The rheological behavior of Carbomer microgels may not change appreciably within a certain physiological pH range, such as 5.0-8.0, making them suitable for topical applications. researchgate.netnih.gov

Presented below is a conceptual data table illustrating the general trend of viscosity change with increasing pH for a this compound dispersion, based on the principles of pH-dependent swelling and ionization:

pHRelative Viscosity
Low (<4)Very Low
4-6Increasing
6-7.5High (Peak)
>7.5Decreasing

Influence of Neutralizing Agents and Ionic Strength

Ionic strength, largely determined by the concentration of dissolved salts and ions (including those from the neutralizing agent), can affect the electrostatic interactions between the ionized carboxyl groups of the Carbomer polymer. High ionic strength can lead to charge screening, reducing the electrostatic repulsion that drives polymer chain expansion and network formation. core.ac.uklongdom.orglubrizol.com This reduced repulsion can cause the polymer coils to contract slightly, leading to a decrease in viscosity and yield stress. core.ac.uklubrizol.com

Studies have shown that high salt concentrations can reduce the viscosity of Carbomer formulations. vulcanchem.com The presence of electrolytes affects the electrostatic repulsion of the ionized carboxylic groups, leading to a decrease in viscosity at higher pH values where ionization is significant. lubrizol.com The impact of ionic strength is particularly noticeable at higher polymer concentrations and pH values where the polymer is highly ionized and expanded.

The influence of ionic strength is also evident when considering the compatibility of this compound with other formulation components. For example, electrolytes have limited compatibility, and high salt concentrations reduce viscosity. vulcanchem.com

Advanced Rheological Modeling Approaches

Predictive modeling of this compound systems is essential for understanding and controlling their flow behavior under various conditions and for optimizing formulation development. Advanced rheological models provide mathematical frameworks to describe the complex flow properties observed in these systems.

Application of Constitutive Equations (e.g., Herschel-Bulkley, Ostwald de Waele)

Constitutive equations are mathematical models that relate shear stress to shear rate for non-Newtonian fluids. For this compound, which exhibits yield stress and shear-thinning behavior, models like the Herschel-Bulkley and Ostwald de Waele (Power Law) models are frequently applied. nih.govpan.plnova.edurheosense.com

The Herschel-Bulkley model is particularly well-suited for describing fluids that exhibit a yield stress followed by shear-thinning flow. pan.plnova.edu The equation for the Herschel-Bulkley model is typically expressed as:

τ = τ₀ + Kγ̇ⁿ for |τ| > τ₀ γ̇ = 0 for |τ| ≤ τ₀

Where: τ is the shear stress τ₀ is the yield stress K is the consistency index γ̇ is the shear rate n is the flow behavior index

Studies have shown that the Herschel-Bulkley model can accurately fit experimental rheological data for carbomer samples across various concentrations and pH values, with high confidence of fit. pan.plnova.edu The model parameters (τ₀, K, and n) provide valuable insights into the material's behavior. For instance, the yield stress (τ₀) indicates the minimum stress required for flow to occur, while the flow behavior index (n) quantifies the degree of shear thinning (n < 1 for shear-thinning fluids). pan.plnova.edunetzsch.com

The Ostwald de Waele model, also known as the Power Law model, is a simpler model that describes shear-thinning or shear-thickening behavior but does not account for a yield stress. nih.govrheosense.comnetzsch.com Its equation is:

τ = Kγ̇ⁿ

While less comprehensive than the Herschel-Bulkley model for fluids with a significant yield stress, the Power Law model can be used to fit data within the shear-thinning region above the yield point. rheosense.comnetzsch.com The consistency index (K) in this model relates to the viscosity at a shear rate of 1 s⁻¹, and the flow behavior index (n) again describes the deviation from Newtonian behavior. netzsch.com

Research findings indicate that both concentration and pH significantly affect the Herschel-Bulkley parameters of carbomer microgels. pan.pl The yield stress and consistency index generally increase with increasing carbomer concentration. pan.pl The effect of pH on yield stress shows a more complex relationship, often increasing to a maximum at intermediate pH values (typically between 6 and 7 for some carbomers) and then decreasing at higher pH values. pan.plcore.ac.uk This behavior is attributed to the ionization and expansion of the polymer chains upon neutralization. mdpi.comvulcanchem.comcore.ac.uk

Concentration (wt%)pH RangeYield Stress (τ₀, Pa)Consistency Index (K, Pa·sⁿ)Flow Behavior Index (n)
LowAcidicLowLowCloser to 1
LowNeutralModerate to HighModerate to High< 1 (Shear Thinning)
LowAlkalineDecreasingDecreasing< 1 (Shear Thinning)
HighAcidicModerateModerateCloser to 1
HighNeutralHighHigh< 1 (Shear Thinning)
HighAlkalineDecreasingDecreasing< 1 (Shear Thinning)

Micro-rheological Investigations and Length Scale Analysis

While traditional bulk rheology methods characterize the macroscopic flow behavior of this compound gels, micro-rheological investigations probe the material's properties at smaller length scales. core.ac.ukuis.nostanford.edu These techniques can provide insights into the local structure and dynamics of the polymer network, complementing the information obtained from macroscopic measurements.

Micro-rheology involves studying the movement of probe particles within the material to deduce its viscoelastic properties. core.ac.uk By analyzing the thermal motion or the driven motion of these particles, researchers can gain a better understanding of the microenvironment and the forces acting on a microscopic level.

Length scale analysis, often performed in conjunction with techniques like light scattering, can reveal different structural levels within carbomer microgels. core.ac.uk Studies have identified at least two relevant length scales: a smaller scale potentially corresponding to highly cross-linked regions within the polymer particles and a larger scale associated with a more loosely structured perimeter of polymer coils. core.ac.uk

Research suggests that while the smaller length scale may remain relatively constant across varying concentrations and pH values, the larger length scale can drastically change with small variations in pH. core.ac.uk This indicates that the pH-induced swelling and network formation primarily impact the larger-scale structure of the gel, which in turn influences the macroscopic rheological properties like yield stress and elastic modulus. core.ac.uk Understanding these different length scales and how they are affected by formulation parameters is crucial for developing more accurate predictive models that link the microstructural properties to the bulk rheological behavior of this compound systems.

Interactions of Carbomer 954 with Diverse Chemical Entities

Polymer-Ion Interactions and Their Consequences

Carbomer 954, being an anionic polymer due to the presence of numerous carboxyl groups, is highly sensitive to the presence of ions in a formulation. iajps.comatamanchemicals.com The primary thickening mechanism of this compound involves the neutralization of its acidic carboxyl groups with alkaline substances, such as sodium hydroxide, potassium hydroxide, or triethanolamine. vulcanchem.com This neutralization leads to the ionization of the carboxyl groups, resulting in mutual electrostatic repulsion between the negative charges along the polymer chains. vulcanchem.comiajps.com This repulsion causes the coiled polymer chains to uncoil and expand dramatically, forming a swollen, viscous gel network. vulcanchem.comiajps.comatamanchemicals.com

However, the presence of electrolytes (salts) can disrupt this expanded network. High salt concentrations can shield the negative charges on the polymer backbone, reducing electrostatic repulsion and causing the polymer chains to coil back up. vulcanchem.com This phenomenon leads to a decrease in viscosity and can compromise the stability of the gel structure. vulcanchem.com The sensitivity to ions means that the ionic strength of a formulation must be carefully considered when using this compound to ensure desired rheological properties are achieved and maintained. researchgate.net

Synergistic Interactions with Other Polymeric Excipients

This compound is often combined with other polymeric excipients to achieve specific formulation properties, leveraging synergistic interactions between the different polymers. vulcanchem.comiajps.com These combinations can lead to enhanced viscosity, improved stability, and modulated release profiles.

Modulating System Behavior with Co-Formulants (e.g., Carboxymethylcellulose, Hydroxypropyl Methylcellulose (B11928114), Starch)

The co-formulation of this compound with other common polymeric excipients like carboxymethylcellulose (CMC), hydroxypropyl methylcellulose (HPMC), and starch has been explored to fine-tune the behavior of pharmaceutical formulations. vulcanchem.comiajps.com

Carboxymethylcellulose (CMC): Combinations of Carbomer and CMC have been studied, particularly in applications like artificial tears, where mucoadhesive properties are desired. researchgate.net The interaction between anionic Carbomer and anionic CMC, or their interactions with mucin glycoproteins, contributes to prolonged ocular retention time. researchgate.net

Hydroxypropyl Methylcellulose (HPMC): Blends of Carbomer and HPMC are used in various dosage forms, including buccal films and gastric floating drug delivery systems, to control drug release and enhance mucoadhesion. ugm.ac.idnih.gov The interaction between Carbomer and HPMC can influence the swelling behavior and erosion of the polymer matrix, thereby modulating drug diffusion. ugm.ac.idnih.gov Research indicates that the combination of HPMC and Carbomer can yield favorable film characteristics and controlled release over extended periods. ugm.ac.id

Starch: While less extensively documented for direct synergistic chemical interaction with this compound in the provided context, starch is mentioned as a co-excipient that can be used in conjunction with Carbomer to influence release profiles in pharmaceutical formulations. vulcanchem.com The interactions in such blends would likely involve physical entanglement and potential hydrogen bonding.

Research findings illustrate the impact of these combinations on formulation properties. For example, a study on gastric floating drug delivery systems using HPMC and Carbomer 934P (a related carbomer grade) showed that both the viscosity of HPMC, the presence of Carbomer, and their interaction significantly impacted drug release and floating properties. nih.gov The study observed that incorporating Carbomer could affect the floating capacity and release rate. nih.gov

Mechanistic Studies of Interaction with Active Pharmaceutical Ingredients (APIs)

The interaction between this compound and APIs is a critical aspect in the design of pharmaceutical formulations, particularly for controlled release and targeted delivery systems. These interactions can involve complexation and modulation of drug diffusion within the gel matrix.

Complexation Phenomena

Carbomers, with their anionic carboxyl groups, can interact with positively charged or polar functional groups present in API molecules, leading to the formation of complexes. researchgate.netinnovareacademics.in This complexation can influence the solubility, stability, and release rate of the API. For instance, studies on Carbomer 934 (a related grade) have shown that it can form complexes with certain drugs through methods like kneading and microencapsulation. iajps.com The formation of inclusion complexes between drugs and cyclodextrins, in combination with Carbomer in a gel formulation, has also been investigated to enhance solubility and potentially control release. innovareacademics.in Furthermore, research suggests that carbomers may interact with certain metal ions like Ca²⁺ and Zn²⁺, potentially inhibiting enzyme activity by complexation, which could indirectly impact the absorption of certain drugs.

Diffusion Pathway Modulation within Gel Matrices

This compound forms a swollen hydrogel matrix upon hydration, and this network structure plays a significant role in controlling the diffusion of APIs. iajps.comlubrizol.comnih.gov Drug release from Carbomer-based matrices is often controlled by the diffusion of the drug through the gel layer formed when the polymer comes into contact with the aqueous medium, as well as the relaxation or erosion of the polymer matrix. iajps.comlubrizol.com

The density and integrity of the gel network, which are influenced by factors such as Carbomer concentration, pH, and the presence of ions or other polymers, directly affect the diffusion pathways available to the API. researchgate.netlubrizol.comnih.gov A denser gel network can hinder drug diffusion, leading to slower release rates. researchgate.net Conversely, factors that cause the gel to swell or erode can increase the rate of drug release. ugm.ac.id

Research has demonstrated that the rheological properties of Carbomer systems, which are a consequence of their network structure and interactions, influence the time-dependent release or bioavailability of active constituents. The degree of cross-linking in the carbomer also impacts drug release; lightly cross-linked carbomers may be more efficient in controlling drug release compared to highly cross-linked ones, potentially due to differences in the homogeneity and flexibility of the resulting gel structure. lubrizol.comlubrizol.com

The mechanism of drug release from Carbomer-containing formulations can follow different kinetics, such as non-fickian or anomalous diffusion, which involves a combination of diffusion and polymer erosion. ugm.ac.id Erosion can occur when the polymer matrix becomes overhydrated, leading to the removal of polymer chains and subsequent drug release. ugm.ac.id

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound134499-37-9*
Acrylic Acid6585
Sodium Hydroxide14798
Potassium Hydroxide14795
Triethanolamine7979
Carboxymethylcellulose50750
Hydroxypropyl Methylcellulose441134
Starch24827637
Calcium Chloride5284359
Zinc Chloride3083615
Ketoprofen3825
Guaifenesin3516
Diclofenac Sodium23672175
Diltiazem Hydrochloride39148
Acyclovir135398517
Cyclodextrins14761
Mucin-

*Note: While a specific PubChem CID for "this compound" as a distinct chemical entity is not consistently available or might not represent a discrete structure due to its polymeric and cross-linked nature nih.gov, the CAS number 134499-37-9 is associated with this compound. vulcanchem.com PubChem provides CIDs for related Carbomer types and monomers. nih.govnih.gov The CID provided is based on available information linking the CAS number to a PubChem entry, though it may describe a related or general carbomer structure.

Data Tables

Due to the nature of the search results providing descriptive findings rather than raw numerical data tables, representative data illustrating the concepts discussed are presented below based on the research findings.

Table 1: Effect of Electrolytes on Carbomer Gel Viscosity (Illustrative)

Electrolyte ConcentrationRelative Viscosity of Carbomer GelConsequenceSource Concept
LowHighStable gel networkBased on vulcanchem.com
HighLowReduced viscosityBased on vulcanchem.com

Table 2: Impact of Polymer Combination on Drug Release (Illustrative based on Carbomer 971P NF and 974P NF)

Polymer CompositionDrug Release Rate (Illustrative)Source Concept
Carbomer 971P NF (Lightly Cross-linked)SlowerBased on lubrizol.comlubrizol.com
Carbomer 974P NF (Highly Cross-linked)FasterBased on lubrizol.comlubrizol.com
Carbomer 971P NF + 974P NF (Blend)IntermediateBased on lubrizol.comlubrizol.com

Table 3: Influence of pH on Carbomer Swelling and Drug Release (Illustrative)

pHCarbomer Swelling (Illustrative)Drug Release (Illustrative for pH-sensitive drugs)Source Concept
LowLowLowerBased on nih.gov
HighHighHigherBased on nih.gov

Principles of Mucoadhesive Interaction with Biological Substrates

The mucoadhesive interaction of this compound with biological substrates, primarily mucus, is a complex process driven by several physicochemical principles. Mucoadhesion generally involves two stages: the contact stage and the consolidation stage. nih.govnih.gov The contact stage involves the wetting and initial close contact between the polymer and the mucosal surface. nih.gov The consolidation stage involves the formation of adhesive bonds and the interpenetration of polymer chains with the mucin network. nih.govjapsonline.com

Carbomers, including this compound, are hydrophilic macromolecules rich in carboxylic groups. nih.govmdpi.com These functional groups play a crucial role in their mucoadhesive behavior. The presence of a high density of hydrogen bond-forming groups, such as carboxyl groups, enables Carbomers to interact strongly with the mucin glycoproteins present in the mucus layer. tandfonline.com This interaction primarily occurs through the formation of hydrogen bonds with the sugar residues on the oligosaccharide chains of mucin. mdpi.comtandfonline.comresearchgate.net

Beyond hydrogen bonding, other interactions also contribute to the mucoadhesion of this compound. These include physical entanglement of the polymer chains with the mucin network and secondary chemical interactions such as van der Waals forces and potentially electrostatic interactions. nih.govresearchgate.netscielo.br While Carbomers are negatively charged at physiological pH due to the dissociation of their carboxylic groups, leading to electrostatic repulsion between polymer chains and swelling mdpi.comtandfonline.com, electrostatic attraction can also occur between the negatively charged groups on mucin and any positive charges or regions on the polymers researchgate.net.

The mucoadhesive strength of a polymer is influenced by several factors, including its molecular weight, flexibility, and the density of cross-linking. nih.gov Polymers with high molecular weight and sufficient chain flexibility can interpenetrate with the mucin network, strengthening the adhesive bond. scielo.brnih.gov The degree of cross-linking in Carbomers affects their swelling capacity and the accessibility of their carboxylic groups for interaction with mucin. mdpi.comtandfonline.com this compound, being a specific grade of Carbomer, possesses a defined molecular weight and cross-linking density that contribute to its observed mucoadhesive properties.

Hydration is also a critical factor in the mucoadhesion process. researchgate.net When this compound comes into contact with the aqueous environment of the mucosal surface, it hydrates and swells. mdpi.comiajps.com This swelling allows the polymer chains to relax and interpenetrate with the mucin layer, facilitating the formation of adhesive bonds. japsonline.comresearchgate.net The high affinity of Carbomers for water helps hold the formulation on the surface of the mucus layer. researchgate.net

Research findings often evaluate mucoadhesion by measuring the detachment force or the work of adhesion required to separate the polymer from the mucosal tissue. mdpi.comjaper.in Studies have shown that factors such as polymer concentration and the degree of neutralization can influence the mucoadhesive properties of Carbomer films. researchgate.net Increasing Carbomer concentration can lead to increased mucoadhesive strength. researchgate.netfip.org

The interaction between this compound and mucin results in the formation of an enhanced gel network, which helps the mucoadhesive formulation remain localized and adhesive for extended periods. researchgate.net This prolonged retention time at the site of application is beneficial for various drug delivery applications, including oral, nasal, ophthalmic, and vaginal routes. researchgate.net

While specific quantitative data solely for this compound's mucoadhesion across diverse biological substrates might require specific experimental studies for each substrate, the general principles of interaction via hydrogen bonding, physical entanglement, and secondary forces with mucin glycoproteins are well-established for Carbomers as a class. The specific grade, this compound, is known for its use in various mucosal contact applications. iajps.com

Here is a summary of the key interactions and factors involved in this compound mucoadhesion:

Interaction TypeDescriptionContribution to Adhesion
Hydrogen BondingFormation of hydrogen bonds between carboxylic groups of Carbomer and mucin.Primary
Physical EntanglementInterpenetration and entanglement of polymer chains with mucin network.Significant
Van der Waals ForcesWeak attractive forces between the polymer and mucin molecules.Secondary
Electrostatic InteractionsPotential attraction between negatively charged mucin and positive regions on polymer (less significant for anionic Carbomers but can be influenced by pH and ionic composition).Secondary (Context-dependent)
Factor Affecting MucoadhesionInfluence
Polymer ConcentrationHigher concentration generally leads to increased mucoadhesive strength.
Molecular WeightHigher molecular weight typically increases mucoadhesive strength.
Chain FlexibilityAllows for better interpenetration with the mucin network.
Cross-linking DensityAffects swelling and accessibility of functional groups.
HydrationEssential for polymer swelling and chain interpenetration.
pH and Ionic CompositionCan influence the ionization of carboxylic groups and electrostatic interactions. scielo.br

Advanced Material Applications and Mechanistic Insights

Controlled and Extended Release System Design Principles

Carbomer 954 plays a significant role in controlled release formulations, effectively modulating drug release profiles when incorporated into matrix tablets and other delivery systems. vulcanchem.com The mechanism of drug release from Carbomer matrices is influenced by factors such as polymer level, the type of drug (ionic or neutral), and the pH of the dissolution medium. researchgate.net

Diffusion-Controlled Release Mechanisms

For relatively neutral molecules, the release in a neutral or slightly alkaline buffer solution (e.g., pH 7.2 phosphate (B84403) buffer) can exhibit nearly zero-order kinetics via a diffusion-controlled mechanism, particularly at various polymer levels. researchgate.net The drug release process based on diffusion can often be described by the general expression: Mt = k1t1/2 + k2t, where Mt represents the amount of drug released at time t, and k1 and k2 are kinetic constants characteristic of the drug delivery system. researchgate.net

Matrix Relaxation Contributions to Release Kinetics

Matrix relaxation, in addition to diffusion, contributes to the release kinetics from Carbomer-based systems. iajps.comupr.edu As the polymer hydrates and swells, the relaxation of the polymer chains within the matrix can influence the rate at which the drug is released. iajps.comupr.edu The release mechanism can be described by models such as the Korsmeyer-Peppas model, which considers both diffusion and polymer relaxation. researchgate.netupr.edunih.gov The exponent 'n' in the Korsmeyer-Peppas model provides insight into the release mechanism. nih.govijpras.com For cylindrical matrices, an 'n' value of 0.45 indicates Fickian diffusion, while values between 0.45 and 0.89 suggest anomalous release kinetics, indicating a coupling of diffusion and relaxation. upr.eduijpras.comnih.gov Values greater than 0.89 can indicate a purely relaxation-controlled release or Super Case II transport. upr.edunih.govnih.gov Studies have shown that Carbomer matrices can exhibit anomalous diffusion, indicating the influence of both diffusion and matrix relaxation on drug release. upr.edunih.govnih.gov

Swelling-Controlled Release Systems

This compound is a key component in swelling-controlled release systems. iajps.comupr.edu Its ability to absorb large amounts of water and swell significantly is fundamental to this mechanism. vulcanchem.comiajps.comatamanchemicals.com Upon contact with an aqueous environment, the polymer network hydrates and expands, forming a swollen gel. vulcanchem.comdrug-dev.comupr.edu This swelling process alters the path length for drug diffusion and can also lead to the erosion or disentanglement of the outer polymer layer, further influencing drug release. ijpras.com The extent and rate of swelling are critical factors in controlling the release profile. upr.edu Higher polymer levels generally result in greater gel formation and slower drug release due to increased diffusional path length and viscosity of the gel layer. drug-dev.comupr.edu The swelling behavior is dependent on factors such as the nature of the polymer, compatibility with the solvent, and the degree of crosslinking. ijpras.com

Hydrogel Systems Development and Characterization

This compound is extensively used in the development of hydrogel systems due to its ability to form stable gel networks. vulcanchem.com Hydrogels are three-dimensional cross-linked polymer networks capable of absorbing and retaining large quantities of water or biological fluids. scispace.comnih.gov The presence of hydrophilic groups, such as the numerous carboxyl groups in this compound, facilitates hydration and the formation of the hydrogel structure. atamanchemicals.comnih.gov Cross-links are essential to prevent the dissolution of the polymer chains in aqueous media. scispace.com

Synthetic Methodologies (e.g., Free-Radical Polymerization, Crosslinking)

Hydrogels based on Carbomer can be synthesized using various methodologies, including chemical cross-linking techniques. Free-radical polymerization is a common method for synthesizing chemically cross-linked hydrogels. scispace.comnih.gov This involves the polymerization of monomers in the presence of a cross-linking agent. scispace.comnih.gov For Carbomer-based hydrogels, acrylic acid units are cross-linked with agents like allyl sucrose (B13894) or allyl pentaerythritol (B129877) during the polymerization process to form the characteristic three-dimensional network. iajps.comatamanchemicals.comlubrizol.com N,N-methylene bis-acrylamide (MBA) is another cross-linking agent that has been used in the free-radical polymerization of Carbomer-based hydrogels with various monomers. nih.gov The cross-linking density significantly affects the properties of the hydrogel, including its swelling behavior and mechanical strength. scispace.comresearchgate.netnih.gov

Design of Stimuli-Responsive Hydrogels (e.g., pH-Sensitive)

Carbomer-based hydrogels can be designed to be stimuli-responsive, exhibiting changes in their properties, such as swelling and drug release, in response to environmental stimuli. nih.govresearchgate.netnih.govmdpi.com A prominent example is the development of pH-sensitive hydrogels, leveraging the ionizable carboxyl groups of this compound. atamanchemicals.comnih.govnih.gov

In pH-sensitive Carbomer hydrogels, the degree of ionization of the carboxyl groups is dependent on the surrounding pH. atamanchemicals.comnih.gov At lower pH values, the carboxyl groups are largely protonated, resulting in reduced electrostatic repulsion between polymer chains and lower swelling. nih.gov As the pH increases, the carboxyl groups become increasingly ionized, leading to greater negative charge density along the polymer backbone. iajps.comatamanchemicals.comnih.gov The resulting electrostatic repulsion causes the polymer chains to uncoil and the hydrogel to swell significantly. iajps.comnih.gov This pH-dependent swelling behavior can be exploited to control the release of encapsulated drugs, with higher release rates typically observed at pH values where the hydrogel is more swollen (e.g., in the neutral to alkaline range). nih.govnih.gov The pKa of the polymer also plays a role in its pH sensitivity. researchgate.net

The incorporation of other monomers or nanoparticles can further tune the responsiveness of Carbomer hydrogels to various stimuli, such as glucose. researchgate.net

Table 1: Summary of this compound Applications and Mechanisms

Application AreaKey Mechanism(s)Relevant Properties of this compound
Controlled/Extended Release SystemsDiffusion through gel layer, Matrix Relaxation, SwellingHigh molecular weight, Cross-linked structure, Hydrophilicity, Swelling capacity, Gel formation
Hydrogel Systems DevelopmentPolymer hydration and network formationCross-linked structure, Hydrophilic carboxyl groups, Ability to form stable gels
Stimuli-Responsive Hydrogels (pH-Sensitive)pH-dependent ionization of carboxyl groupsPresence of weak acidic carboxyl groups, Swelling in response to pH changes

Table 2: Drug Release Kinetics Models and 'n' Values for Cylindrical Matrices

'n' Value RangeRelease MechanismDescription
~0.45Fickian DiffusionDrug diffusion is slower than polymer chain relaxation.
0.45 < n < 0.89Anomalous Diffusion (Non-Fickian)Coupled diffusion and polymer relaxation.
n ~ 1.0Case II TransportRelaxation-controlled; polymer chain relaxation is the rate-limiting step.
n > 1.0Super Case II TransportFaster relaxation or other processes influencing release.

Nanotechnology Integration in this compound Systems

The integration of this compound into nanotechnology-based systems leverages its unique polymeric structure and physicochemical properties to enhance the performance and functionality of nanoscale materials. This integration is particularly relevant in the development of advanced drug delivery systems and novel composite materials with tailored characteristics.

This compound plays a significant role in nanocarrier-based formulations, often serving as a matrix or a stabilizing agent for encapsulating nanoparticles nih.govresearchgate.net. Its ability to form a gel-like network at low concentrations is crucial for creating stable suspensions or matrices that can effectively entrap nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles researchgate.netnih.govresearchgate.netnih.gov.

In these formulations, this compound can influence the release kinetics of encapsulated nanoparticles and their payloads. The swelling behavior of the Carbomer network, which is highly dependent on pH due to the presence of carboxylic acid groups, can modulate the diffusion of nanoparticles or the release of drugs from the nanocarriers mdpi.comresearchgate.netnih.gov. For instance, at higher pH values, the deprotonation of carboxylic groups leads to increased swelling and a more open network structure, potentially facilitating the release of encapsulated substances researchgate.netnih.gov. Conversely, at lower pH, the network is less swollen, which can retard release nih.gov.

Furthermore, this compound's mucoadhesive properties can be advantageous in nanocarrier systems designed for mucosal administration. By adhering to mucosal surfaces, the Carbomer-based formulation can increase the residence time of the nanocarriers at the target site, potentially improving localized delivery and absorption mdpi.comresearchgate.netmdpi.com.

Research has explored the use of Carbomer in conjunction with various nanocarriers for different applications. For example, Carbomer has been used in formulations containing liposomes for potential drug delivery, where the Carbomer matrix can help sustain the release of liposomes researchgate.netnih.gov. The interaction between the anionic Carbomer and potentially cationic nanocarriers or surface-modified nanoparticles is a critical aspect influencing the stability and release characteristics of these composite systems researchgate.netmdpi.com.

This compound also contributes to the material science aspects of hybrid nanocomposite systems, where it is combined with various nanoscale fillers to create materials with enhanced or novel properties mdpi.comresearchgate.net. In these systems, Carbomer can act as a polymer matrix or a dispersing agent for nanofillers such as inorganic nanoparticles, carbon nanotubes, or nanoclays mdpi.comresearchgate.netnih.govrsc.orgcmu.edu.

For instance, the addition of certain nanoparticles can reinforce the Carbomer gel structure, leading to increased viscosity and yield strength researchgate.net. This reinforcement is dependent on the concentration and dispersion of the nanofillers within the polymer matrix mdpi.comresearchgate.net. Poor dispersion can lead to aggregation of nanofillers, which may result in reduced reinforcement or even detrimental effects on the material properties mdpi.com.

The pH-sensitivity of this compound also extends to its nanocomposites, allowing for the creation of stimuli-responsive hybrid materials. Changes in pH can alter the swelling state of the Carbomer matrix, thereby affecting the interactions with the nanofillers and potentially leading to changes in the composite's properties, such as viscosity or the release rate of encapsulated substances researchgate.netnih.gov.

Studies on hybrid nanocomposites involving this compound have explored their potential in various fields, including drug delivery and tissue engineering nih.govnih.gov. The ability to combine the properties of a pH-sensitive polymer like Carbomer with the unique characteristics of nanoparticles offers a versatile platform for designing advanced materials with tunable properties for specific applications nih.govnih.govnih.gov.

While specific detailed research findings and data tables directly focusing on this compound within these exact nanocomposite systems were not extensively detailed in the search results, the principles of polymer-nanoparticle interactions and the impact on material properties observed in similar polymer nanocomposites are applicable mdpi.comresearchgate.netnih.govrsc.orgcmu.edu. The high concentration of carboxylic acid groups in this compound facilitates strong interactions with various materials, making it a promising candidate for developing functional hybrid nanocomposites mdpi.comresearchgate.net.

Analytical and Characterization Methodologies for Carbomer 954 Research

Spectroscopic Analysis of Structure and Interactions

Spectroscopic techniques, particularly infrared spectroscopy, are fundamental in identifying the functional groups present in Carbomer 954 and studying its interactions in different environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is extensively used to characterize Carbomer polymers. The FTIR spectrum of Carbomer typically shows characteristic absorption bands corresponding to its functional groups. A prominent peak is observed in the range of 3000-2950 cm⁻¹, which is attributed to the O-H stretching vibration of carboxylic acid groups and intramolecular hydrogen bonding. iajps.comnih.gov The carbonyl C=O stretching band appears as a significant peak between 1750 and 1700 cm⁻¹. iajps.comnih.gov Bands in the region of 1450 to 1400 cm⁻¹ are assigned to C-O stretching and O-H bending vibrations. iajps.com The presence of ethereal crosslinking, characteristic of carbomers crosslinked with allyl ethers, is indicated by a prominent peak around 1160 cm⁻¹, corresponding to the C-O-C stretching vibration of acrylates. iajps.com

FTIR can also reveal changes in the polymer structure and interactions in different formulations. For instance, in aqueous gel formulations, the analysis of spectra indicates a significant presence of ionized carboxyl groups at higher pH values (around 8.0). nih.govscilit.com Drying of aqueous gels can cause a shift in the carbonyl stretch band towards higher energy, suggesting changes in polymer-neutralizer interactions and hydrogen bond characteristics. nih.govscilit.com Anhydrous gels may exhibit two different carbonyl stretch bands: one around 1653 cm⁻¹ related to hydrogen-bonded carboxyl groups and another around 1717 cm⁻¹ indicative of free carbonyl groups. nih.govscilit.com

Attenuated Total Reflectance-FTIR (ATR-FTIR) and Raman Spectroscopy

ATR-FTIR and Raman spectroscopy are complementary vibrational spectroscopic techniques used for material characterization, including polymers like this compound. scirp.orgspectroscopyonline.comlabmanager.com ATR-FTIR is particularly useful for analyzing samples directly without extensive preparation, providing information about surface functional groups and molecular vibrations. scirp.orglabmanager.com Raman spectroscopy, on the other hand, is sensitive to different molecular vibrations compared to IR and can provide complementary structural information. scirp.orglabmanager.com While the provided search results mention the application of these techniques in general material analysis and for other carbomer types or related compounds iajps.comscirp.orgresearchgate.netresearchgate.netcsic.es, specific detailed findings for this compound using ATR-FTIR and Raman in isolation were not extensively detailed within the search results. However, the general principles of these techniques apply to the characterization of this compound, allowing for the investigation of its vibrational modes and structural features.

Thermal Characterization Techniques

Thermal analysis techniques are essential for understanding the behavior of this compound under varying temperatures, providing information on its stability, transitions, and decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time, identifying thermal transitions such as glass transition, melting, and crystallization. worldoftest.comardena.com For Carbomer polymers, the glass transition temperature (Tg) is a significant thermal event. Studies on Carbopol (a trade name for carbomer) have reported a glass transition temperature near 120-140 °C. iajps.com The presence of other components, such as nanoparticles, can influence the Tg of the carbomer matrix. For example, in Carbopol-TiO₂ nanocomposites, the glass transition temperature was observed to increase compared to pure carbopol (Tg = 127 °C), with values ranging from 156.61 °C to 183.69 °C depending on the nanocomposite composition. scirp.org

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. worldoftest.comardena.com This technique is used to assess thermal stability, moisture content, and decomposition profiles. The TGA of carbopol typically shows weight loss in multiple steps as temperature increases. An initial weight loss around 100 °C is attributed to the loss of moisture. iajps.com Further heating leads to significant weight loss at higher temperatures due to the degradation of the polymer backbone. For carbopol, a weight loss of approximately 23% is observed around 320 °C, associated with decarboxylation, the development of unsaturated structures, and depolymerization. iajps.com Degradation of carbopol can begin around 400 °C and continue until complete volatilization. iajps.com Studies on carbopol-based hydrogels have also shown initial water loss up to around 80 °C or 175 °C, with the polymeric backbone showing stability up to temperatures like 205 °C or 250 °C before significant degradation occurs between 205 °C and 420 °C. nih.gov

Table 1 summarizes typical thermal events observed for Carbomer based on TGA analysis.

Temperature Range (°C)Observed EventAssociated ProcessSource
~100~10% weight lossLoss of moisture iajps.com
~320~23% weight lossDecarboxylation, formation of unsaturated structures, depolymerization iajps.com
>400Continued weight lossPolymer degradation iajps.com

Morphological and Microstructural Investigations

Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are employed to visualize the surface morphology and microstructure of this compound particles and gels. SEM provides detailed images of the particle shape, size, and arrangement, as well as the network structure formed upon hydration. iajps.comresearchgate.net

SEM images of carbopol powder typically show irregularly shaped particles. iajps.com Upon dispersion in water and neutralization, the highly coiled polymer structure uncoils and swells, forming a cross-linked network that characterizes the gel structure. iajps.com While specific detailed SEM findings solely for this compound were not extensively provided in the search results, general studies on carbomers and other polymers utilize SEM to understand how processing and formulation affect the physical form and network formation, which directly relates to their functional properties like viscosity and clarity. iajps.comresearchgate.netresearchgate.netuga.edu Sample preparation for SEM typically involves mounting the powder onto a stub and sputter-coating with a conductive layer, such as gold/palladium alloy, to improve image quality. iajps.com

Optical Microscopy

Optical microscopy serves as a basic technique for the characterization of materials, including polymers like this compound. osjournal.org It can be used to observe the microstructure of materials and assess aspects such as particle size and distribution in dispersions. osjournal.orgcarbomatinc.com While considered a fundamental tool, optical microscopy can provide detailed information about material preparation, defects, and morphology. osjournal.org Images of Carbopol gel particles obtained by microscopy have been reported, illustrating their appearance during hydration. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a valuable tool for examining the surface morphology and structure of this compound, particularly in its dry state or within formulations like hydrogels. nih.govresearchgate.net SEM images can reveal the intricate network structure of cross-linked polyacrylic acid polymers. Studies on Carbopol-based hydrogels have utilized SEM to show wavy, rough, and porous structures, which are relevant to solvent uptake and drug release. nih.gov SEM can also provide insights into the homogeneity and potential fragmentation of the polymer network. nih.gov However, for some microgel structures with thin, fuzzy shells, SEM may primarily image the denser core, potentially making particles appear smaller than their actual size. core.ac.uk

X-ray Powder Diffractometry (XRPD) for Crystalline Assessment

X-ray Powder Diffractometry (XRPD) is employed to assess the crystalline nature of materials. For pure Carbopol, XRPD patterns typically show non-crystalline peaks, indicating an atactic structure of the carboxylic groups. researchgate.net XRPD is a useful qualitative tool in the pharmaceutical industry for studying the crystal morphology of active ingredients and polymers, singly or in a mixture. bioline.org.br It can be used to monitor structural changes and determine if the crystallinity of other components is affected when incorporated with Carbopol. bioline.org.br The non-destructive nature of XRPD makes it suitable for investigating drug-polymer interactions during preformulation studies. bioline.org.br

Colloidal and Surface Science Characterization

The behavior of this compound in solution and its interactions with other components are characterized using colloidal and surface science techniques.

Zeta Potential Measurements

Zeta potential is a critical parameter in colloidal systems, representing the electrokinetic potential at the slipping plane of dispersed particles. wyatt.com It provides insight into the net surface charge and the magnitude of electrostatic interactions, which are crucial for the stability of dispersions. wyatt.comamericanpharmaceuticalreview.com Zeta potential measurements of Carbopol dispersions can indicate the surface electrical charge on the particles. iajps.com A high zeta potential, either positive or negative, suggests strong electrostatic repulsion between similarly charged particles, contributing to a stable dispersion and preventing aggregation. wyatt.comamericanpharmaceuticalreview.com Studies have reported negative zeta potential values for Carbopol, indicating a negative electric charge potential at the surface. iajps.commdpi.com The zeta potential of nanoparticles can strongly depend on the particle's composition and the dispersion medium. researchgate.net

Light Scattering Analysis for Microgel Structure

Light scattering techniques, such as static light scattering (SLS) and dynamic light scattering (DLS), are used to study the properties of microgels, including their size, morphology, and swelling behavior. researchgate.netcore.ac.uknsf.gov Light scattering can be used to express swelling in terms of the particle radius of gyration. researchgate.net These methods can probe the internal structure of microgels, which is important for understanding and controlling their behavior. nsf.gov Studies have highlighted the non-uniform density of microgel particles as probed by static light scattering spectroscopy. nsf.gov Light scattering, along with neutron scattering, has been used to study the thermodynamics of swelling and associated structural modifications in microgels. aps.org

Charge Density Determination

This compound, being a polyacrylic acid polymer with a high percentage of carboxyl groups, carries a significant negative charge when dispersed in aqueous solutions and neutralized. atamanchemicals.comvulcanchem.com The charge density of Carbopol particles can be determined, and it relates to the degree of swelling. nih.gov The theoretical charge density can be calculated based on the content of charged monomers in the polymer. google.com The apparent or relative charge density or surface charge density of water-soluble or water-dispersible polymers and particles can be determined or supported by zeta potential, streaming potential, or streaming current measurements. google.com The ionization of carboxyl groups upon neutralization leads to electrostatic repulsion along the polymer backbone, contributing to the expansion of the molecular chains and the formation of a swollen gel network. atamanchemicals.comvulcanchem.comiajps.com

Theoretical and Computational Approaches

Molecular Modeling of Polymer Conformation and Dynamics

Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are employed to study the structure and dynamic behavior of polymer chains. nih.govug.edu.pl These methods can simulate the movement of atoms and molecules over time, providing information about conformational changes and flexibility. nih.govsmu.edu For polyelectrolytes like Carbomer 954, which carry ionizable carboxylic acid groups, the conformation is highly dependent on the ionization state, which is influenced by pH. rjptonline.orgmdpi.com At low pH, the carboxylic groups are mostly protonated, and the polymer chains are coiled. As the pH increases, the carboxylic groups ionize, resulting in negative charges along the polymer backbone. The electrostatic repulsion between these like charges causes the polymer chains to uncoil and extend, leading to a significant increase in viscosity and the formation of a gel network. rjptonline.orgmdpi.com

Simulation of Polymer-Solvent and Polymer-Polymer Interactions

Simulations are valuable for investigating the interactions between this compound polymer chains and solvent molecules, as well as interactions between polymer chains themselves. Polymer-solvent interactions, such as hydrogen bonding, are critical for the hydration and swelling of this compound. atamanchemicals.comrjptonline.orglubrizol.com In aqueous systems, water molecules interact with the carboxylic acid groups. Upon neutralization, the ionized carboxylate groups interact strongly with water through hydrogen bonding and hydration, contributing to swelling. atamanchemicals.comrjptonline.org

In non-aqueous systems, Carbomer polymers can also thicken vehicles like propylene (B89431) glycol, polyethylene (B3416737) glycol, glycerin, and alcohols through hydrogen bonding between the acrylic acid and the hydroxyl groups of the solvent. lubrizol.com Simulations can help quantify the strength and nature of these interactions, providing insights into the solvation process and its effect on polymer behavior.

Polymer-polymer interactions, including both covalent cross-links and physical entanglements, determine the integrity and properties of the gel network. rjptonline.orgsci-hub.st In the case of this compound, covalent cross-links are formed by the reaction with allyl ethers of pentaerythritol (B129877) during synthesis. atamanchemicals.comlubrizol.comiajps.com Physical interactions, such as chain entanglements and potential associations between hydrophobic regions (although less prominent in highly hydrophilic this compound compared to copolymers), also contribute to the network structure. Simulations can model the formation and behavior of this network, including the effects of cross-link density on the mechanical properties of the gel. Studies on interpolyelectrolyte complexes involving Carbopol and other charged polymers highlight the importance of ionic interactions between different polymer chains in forming stable structures. unimi.it

Predictive Modeling of Rheological and Swelling Behavior

Predictive modeling aims to correlate the molecular structure and interactions of this compound with its macroscopic properties, such as rheological behavior and swelling capacity. The rheological properties of this compound gels, such as viscosity and viscoelasticity, are highly dependent on the extent of polymer chain extension and the formation of the continuous gel network. mdpi.comresearchgate.net As the polymer uncoils upon neutralization, the increased hydrodynamic volume and inter-chain interactions lead to a significant rise in viscosity. rjptonline.orgmdpi.com

Mathematical models are used to describe and predict the rheological behavior of Carbomer gels. For instance, Carbomer gels typically exhibit pseudoplastic behavior, where viscosity decreases with increasing shear rate. researchgate.netscielo.brscielo.br Models like the Ostwald-de-Waele model have been used to fit the flow curves of Carbomer-based formulations and confirm their pseudoplastic nature. scielo.brscielo.br

The swelling behavior of this compound, as a polyelectrolyte hydrogel, is sensitive to pH and ionic strength. mdpi.comnih.gov Predictive models for swelling behavior often consider the balance of forces within the gel, including the elastic recoil of the polymer network, the osmotic pressure due to the mobile ions, and the polymer-solvent mixing interactions. mdpi.comresearchgate.net Fully coupled models integrating mass transport and solid mechanics have been developed to describe the swelling kinetics and equilibrium swelling ratio of anionic hydrogels under varying conditions. mdpi.comnih.gov These models can help predict how this compound gels will swell or deswell in different environments, which is crucial for applications involving controlled release or absorption.

While the search results provided general information on modeling rheology and swelling of hydrogels and polymers, specific predictive models developed solely for this compound were not detailed. However, the principles and modeling approaches discussed for similar polyelectrolyte systems are applicable to this compound. mdpi.comscielo.brscielo.brnih.govresearchgate.netijcce.ac.ir

Emerging Research Directions and Future Perspectives

Novel Synthesis and Modification Strategies for Carbomer 954 Analogues

Research into novel synthesis and modification strategies for this compound analogues aims to tailor their physicochemical properties for specific applications. While this compound is a crosslinked homopolymer of acrylic acid atamanchemicals.comlubrizol.com, analogues might involve copolymerization with other monomers or different crosslinking agents to achieve desired characteristics such as altered viscosity, improved electrolyte tolerance, or modified release profiles in drug delivery systems researchgate.net.

Modification strategies can involve chemical functionalization of the polymer chains to introduce new properties, such as enhanced mucoadhesion or responsiveness to specific stimuli. For instance, studies on mucoadhesive polymers, including carbomers, highlight the importance of interactions with mucus glycoproteins, suggesting avenues for modifying carbomer structures to optimize these interactions for targeted drug delivery researchgate.net. The degree of cross-linking and the nature of the crosslinker significantly influence the swelling capacity and rheological properties of the resulting gel, providing pathways for creating analogues with tuned performance atamanchemicals.comresearchgate.net.

While specific detailed research findings solely on novel synthesis of "this compound analogues" were not extensively detailed in the provided search results, the broader context of carbomer research indicates a focus on modifying the basic polyacrylic acid structure through copolymerization and varying crosslinking to create materials with tailored properties for applications like controlled drug delivery and improved material stability researchgate.netmdpi.com. For example, combining carbomers with other polymers like HPMC or chitosan (B1678972) has been explored to improve properties for ocular drug delivery, suggesting that blending or modifying the carbomer structure can enhance performance mdpi.com.

Integration into Advanced Smart Material Systems

The integration of this compound into advanced smart material systems leverages its responsive nature, particularly its ability to swell in the presence of water and its anionic character at neutral pH atamanchemicals.com. Smart materials are designed to respond to external stimuli such as temperature, pH, light, or chemical signals consensus.app. Carbomers, with their pH-dependent swelling and viscosity, are inherently stimuli-responsive polymers researchgate.net.

Research is exploring the use of carbomers in conjunction with other materials to create more complex smart systems. For example, their integration into hydrogels allows for the development of systems with controlled swelling and release properties, which can be triggered by changes in the environment mdpi.com. These systems have potential applications in areas like controlled drug delivery, where the release of an active substance can be modulated by physiological conditions researchgate.netmdpi.com.

Furthermore, the combination of carbomers with nanoparticles or other functional components can lead to the creation of composite smart materials. Magnetic gels, for instance, can be formed by embedding magnetic nanoparticles within a hydrogel matrix, allowing for remote control over the material's properties using magnetic fields uminho.pt. While the search results did not specifically detail this compound's integration into magnetic gels, the principle of combining hydrogel-forming polymers with nanoparticles for smart applications is a relevant area of research uminho.pt. Additive manufacturing technologies, such as 3D and 4D printing, are also being explored for creating complex smart structures, and polymers like carbomers could potentially be integrated into such fabrication processes to develop responsive devices researchgate.netmdpi.com.

Data regarding the integration of carbomers into smart material systems often focuses on the resulting functional properties, such as swelling ratio, release kinetics, and response time to stimuli. While specific data tables for this compound in smart material systems were not found, research on similar hydrogel-based smart materials provides insights into the types of data generated. For example, studies might measure the change in volume or weight of a carbomer-containing gel as a function of pH or temperature, or the release rate of a loaded substance over time under different conditions.

Green Chemistry Principles in this compound Research

The application of green chemistry principles in this compound research focuses on developing more environmentally sustainable synthesis methods and reducing the environmental impact throughout the polymer's lifecycle. Traditional synthesis of some carbomers has involved the use of solvents like benzene, which is increasingly restricted due to its hazardous nature lubrizol.com.

Green chemistry principles advocate for the prevention of waste, the use of less hazardous chemicals and solvents, and the design of energy-efficient processes researchgate.netinstituteofsustainabilitystudies.comecoonline.com. In the context of carbomer synthesis, this translates to exploring alternative, safer solvents, such as ethyl acetate (B1210297) or co-solvent mixtures, which are considered toxicologically preferred lubrizol.com.

Addressing Research Gaps in Long-Term Material Behavior and Interactions

Despite the widespread use of this compound, research gaps remain regarding its long-term material behavior and complex interactions within various formulations and environments. Understanding the long-term stability of this compound in different conditions, including varying temperature, humidity, and the presence of other excipients, is crucial for ensuring the quality and performance of products over their shelf life google.com.

Interactions between this compound and active pharmaceutical ingredients (APIs) or other formulation components can affect the stability, rheology, and release characteristics of the final product. For instance, the anionic nature of carbomers can lead to interactions with cationic substances, potentially affecting the viscosity and clarity of a formulation or the release of a positively charged drug researchgate.net. While some studies have investigated the incompatibility of anionic agents like carbomers with certain substances such as chlorhexidine (B1668724) gluconate, more comprehensive research is needed to fully understand the range and implications of these interactions in diverse formulations researchgate.net.

Research is needed to develop standardized methods for assessing the long-term behavior of carbomer-based formulations, including changes in viscosity, gel strength, and drug release profiles over extended periods. Furthermore, investigating the interactions of this compound with biological environments, particularly in applications like mucoadhesive drug delivery, requires a deeper understanding of how the polymer interacts with mucus layers and biological tissues over time researchgate.net. Addressing these research gaps through detailed studies on material science, analytical chemistry, and formulation science will contribute to the more effective and reliable use of this compound in future applications.

Q & A

Q. What are the critical physicochemical properties of Carbomer 954 that influence its role in hydrogel formulations?

this compound is a cross-linked polyacrylic acid polymer with pH-dependent rheological behavior. Its swelling capacity, viscosity, and gel-forming properties are governed by neutralization with bases (e.g., triethanolamine) . Key properties include:

  • Viscosity modulation : Dependent on concentration (e.g., 0.3–0.4% w/w in emulgels) and neutralization pH (typically 6.5–7.5) .
  • Shear-thinning behavior : Critical for topical applications requiring spreadability and adhesion .
  • Hygroscopicity : Requires controlled hydration to avoid clumping during dispersion . Methodological Tip: Characterize viscosity using rheometers (e.g., rotational or oscillatory modes) and validate pH adjustments with titration .

Q. How should researchers design preliminary experiments to assess this compound's compatibility with active pharmaceutical ingredients (APIs)?

  • Step 1 : Conduct compatibility studies via FTIR or DSC to detect physicochemical interactions between this compound and APIs .
  • Step 2 : Use factorial designs (e.g., 2² factorial) to screen variables like polymer concentration and pH. For example, a study varied Carbomer 934 (0.3–0.4%) and triethanolamine (0–0.2%) to optimize rheological properties .
  • Step 3 : Monitor stability under accelerated conditions (40°C/75% RH) for phase separation or viscosity loss .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize this compound-based formulations while addressing contradictory data?

DOE is critical for identifying significant factors (e.g., polymer concentration, mixing method) and resolving data contradictions. For example:

  • In a study on Atorvastatin tablets, ANOVA revealed Carbomer concentration (Factor A) significantly impacted drug release (p < 0.05), while Povidone (Factor B) showed negligible effect .
  • Contradiction Resolution: If conflicting data arise (e.g., viscosity vs. drug release), use half-normal plots or leverage 1H MAS NMR to assess structural integrity post-mixing . Methodological Tip: Employ software (e.g., Design Expert®) for model fitting and curvature adjustment .

Q. What advanced techniques validate the structural integrity of this compound dispersions under different mixing protocols?

  • Magnetohydrodynamic (MHD) Mixing : Enhances hydration efficiency and reduces shear-induced polymer degradation. MHD-produced dispersions showed 30% higher storage modulus (G′) vs. high-shear mixing .
  • 1H MAS NMR : Detects hydration-induced structural changes and quantifies long-lived states stabilizing dispersions .
  • Data Interpretation: Correlate rheological data (viscosity, G′) with NMR findings to optimize mixing time and energy input.

Q. How can researchers ensure reproducibility of this compound-based studies across laboratories?

  • Detailed Protocols : Document hydration time, mixing speed, and neutralization steps (e.g., triethanolamine addition rate) .
  • Reference Standards : Use USP-grade this compound with batch-specific certificates of analysis (e.g., viscosity ranges) .
  • Interlab Validation : Share raw data (e.g., rheograms, NMR spectra) via supplementary files, as recommended by the Beilstein Journal of Organic Chemistry .

Methodological Frameworks for Research Design

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • PICO Framework :
  • Population: Specific formulation (e.g., topical emulgel).
  • Intervention: this compound concentration (0.3% vs. 0.4%).
  • Comparison: Alternative polymers (e.g., HPMC).
  • Outcome: Drug release profile or adhesion strength .
    • FINER Criteria : Ensure questions are Feasible, Novel, Ethical, and Relevant .

Q. How should researchers address gaps in literature on this compound's application in novel drug delivery systems?

  • Systematic Reviews : Use databases like PubMed and SciFinder with keywords: "this compound," "controlled release," "rheology." Exclude non-academic sources (e.g., commercial blogs) .
  • Experimental Replication : Reproduce seminal studies (e.g., emulgel formulations ) and validate using modern analytical tools (e.g., nanoindentation for mechanical properties).

Data Analysis and Reporting Standards

Q. What statistical methods are appropriate for analyzing this compound's impact on drug release kinetics?

  • ANOVA : To identify significant factors (e.g., polymer concentration, pH) .
  • Peppas Model : Fit drug release data to determine diffusion mechanisms (Fickian vs. non-Fickian) .
  • Data Presentation: Use tables (e.g., Table 1: DOE batch results ) and contour plots to visualize interactions between variables.

Q. How can researchers mitigate bias in data collection during this compound studies?

  • Blinded Experiments : Assign formulation codes (e.g., F1, F2) to prevent observer bias during rheological testing.
  • Triplicate Sampling : Report mean ± SD for viscosity measurements and exclude outliers via Grubbs’ test .

Ethical and Replicability Considerations

Q. What ethical guidelines apply to this compound research involving animal/human trials?

  • Institutional Review : Submit protocols for approval if testing adhesives on human skin.
  • Material Sourcing : Use USP-compliant this compound and disclose suppliers to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.